molecular formula C5H9ClN2O B6611011 methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride CAS No. 2866319-32-4

methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride

Cat. No. B6611011
CAS RN: 2866319-32-4
M. Wt: 148.59 g/mol
InChI Key: IDDUGZJGQITIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride (MOMAH) is an organic compound that has been used in a variety of scientific research applications. It is an amine hydrochloride, which is a type of organic compound that contains both a nitrogen atom and a hydrogen atom bonded to a chlorine atom. MOMAH is a white crystalline solid at room temperature and has a melting point of 99-100 °C. It is soluble in water and ethanol, and insoluble in most organic solvents.

Scientific Research Applications

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and in the study of the biochemical and physiological effects of drugs. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and proteins.

Mechanism of Action

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride acts as a proton acceptor in the reaction, allowing for the formation of the imine. The imine is then protonated by the hydrochloric acid, which produces the methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride.
Biochemical and Physiological Effects
methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the skin. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. It also has a low melting point, which makes it easy to handle and store. However, it is not very stable and can decompose over time, which can limit its usefulness in long-term experiments.

Future Directions

There are a number of potential future directions for the use of methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride in scientific research. It could be used to study the biochemical and physiological effects of drugs, as well as in the synthesis of organic compounds, such as amino acids, peptides, and proteins. It could also be used in the development of new pharmaceuticals and in the study of enzyme kinetics. Additionally, it could be used to investigate the mechanism of action of other compounds, such as antibiotics, and to study the effects of environmental pollutants.

Synthesis Methods

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is synthesized through a process known as amination. This process begins with the reaction of an amine and an aldehyde or ketone to produce an imine. The imine is then reacted with hydrochloric acid to produce methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride. The reaction is typically carried out in aqueous solution at room temperature.

properties

IUPAC Name

N-methyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDUGZJGQITIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=COC=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride

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